N-[4-(4-morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide -

N-[4-(4-morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide

Catalog Number: EVT-3837569
CAS Number:
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(4-Morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide belongs to the class of 2-phenyl-4-quinolinecarboxamides. This class of compounds is of significant interest in scientific research due to their activity as potent and selective antagonists for the human neurokinin-3 receptor (hNK-3). []

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide, the synthesis of structurally similar 2-phenyl-4-quinolinecarboxamides is described in the literature. [] These syntheses typically involve multiple steps and utilize various reagents and reaction conditions. A common approach is to build the quinoline core first, followed by the introduction of substituents at desired positions. The final step often involves the formation of the carboxamide moiety.

Mechanism of Action

Although the specific mechanism of action for N-[4-(4-morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide is not explicitly described in the provided abstracts, its structural similarity to other 2-phenyl-4-quinolinecarboxamides suggests it likely acts as a competitive antagonist at the hNK-3 receptor. [] Competitive antagonists bind to the receptor's active site, preventing the binding of endogenous agonists like neurokinin B (NKB). This binding inhibits receptor activation and the downstream signaling cascade, ultimately blocking the biological effects mediated by the hNK-3 receptor.

2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: 2,4-dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as 918013, is a small-molecule inhibitor of autotaxin (ATX) []. ATX is an enzyme involved in the production of lysophosphatidic acid (LPA) []. 918013 acts as a competitive inhibitor of ATX-mediated hydrolysis of lysophospholipase substrates []. Studies have shown that it significantly reduces the invasion of A2058 human melanoma cells in vitro and the colonization of lung metastases by B16-F10 murine melanoma cells in C57BL/6 mice [].

4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazino}-N-(4-phenylbutan-2-yl)butanamide (931126)

Compound Description: 931126 is a small-molecule inhibitor of ATX identified in a high-throughput screen []. Similar to 918013, 931126 competitively inhibits ATX-mediated hydrolysis of lysophospholipase substrates []. It demonstrates comparable potency to 918013 in various assays and exhibits significant reduction in the invasion of A2058 human melanoma cells in vitro and the colonization of lung metastases by B16-F10 murine melanoma cells in vivo [].

N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: This compound, identified as 966791, is a small-molecule inhibitor of ATX discovered through high-throughput screening []. It exhibits a distinct mechanism of action compared to 918013 and 931126. While it competitively inhibits ATX-mediated hydrolysis of both lysophospholipase and phosphodiesterase substrates, it also demonstrates competitive inhibition of nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes NPP6 and NPP7 []. Despite its broader activity profile, 966791 displays similar potency to 918013 and 931126 in reducing the invasiveness of A2058 human melanoma cells in vitro and the colonization of lung metastases by B16-F10 murine melanoma cells in vivo [].

5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (Laquinimod)

Compound Description: Laquinimod is an orally active immunomodulatory drug currently undergoing clinical trials for treating multiple sclerosis []. The final step in its synthesis involves aminolysis of an ester precursor with N-ethylaniline [].

(S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)

Compound Description: SB 223412 is a potent and selective non-peptide antagonist of the human neurokinin-3 (hNK-3) receptor []. It was developed through optimization of 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists to improve metabolic stability and selectivity for the hNK-3 receptor []. SB 223412 demonstrates high affinity for hNK-3 receptors (Ki = 1.4 nM) and exhibits approximately 100-fold selectivity over hNK-2 receptors, with no affinity for hNK-1 receptors []. This compound acts as a functional antagonist of hNK-3 receptors, effectively reversing senktide-induced contractions in rabbit isolated iris sphincter muscles and NKB-induced Ca2+ mobilization in CHO cells expressing hNK-3 receptors []. In vivo studies have shown that SB 223412 exhibits both oral and intravenous activity in NK-3 receptor-driven models [].

trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

Compound Description: SB-277011-A is a potent and selective dopamine D3 receptor antagonist [, ]. It exhibits high affinity for D3 receptors and displays minimal binding to other dopamine receptor subtypes [, ]. SB-277011A has been instrumental in investigating the role of D3 receptors in various behavioral and physiological processes, including dopamine agonist-induced yawning [] and nicotine-induced structural plasticity in mesencephalic dopaminergic neurons [].

Properties

Product Name

N-[4-(4-morpholinylsulfonyl)phenyl]-2-quinolinecarboxamide

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)quinoline-2-carboxamide

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H19N3O4S/c24-20(19-10-5-15-3-1-2-4-18(15)22-19)21-16-6-8-17(9-7-16)28(25,26)23-11-13-27-14-12-23/h1-10H,11-14H2,(H,21,24)

InChI Key

PCVLROIGRUDIRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.